molecular formula C19H15ClF2N4O3S B2637139 N-((5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide CAS No. 903347-91-1

N-((5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide

Cat. No.: B2637139
CAS No.: 903347-91-1
M. Wt: 452.86
InChI Key: IEOFPSSTNZAGGJ-UHFFFAOYSA-N
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Description

N-((5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C19H15ClF2N4O3S and its molecular weight is 452.86. The purity is usually 95%.
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Biological Activity

N-((5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a synthetic compound with potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activities associated with this compound based on available literature and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C20H19ClN4O4S2
  • Molecular Weight : 478.97 g/mol
  • IUPAC Name : N-[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

Anticancer Properties

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value against various cancer cell lines that was lower than that of standard chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) suggests that modifications in the phenyl ring and the presence of electron-donating groups enhance cytotoxicity.

The proposed mechanism of action for compounds similar to N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide involves:

  • Inhibition of Bcl-2 Protein : This protein is known for its role in preventing apoptosis in cancer cells. Compounds targeting Bcl-2 can promote cell death in tumor cells .
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can lead to cellular damage in cancer cells while sparing normal cells .

Case Study 1: Cytotoxic Activity

In a study evaluating several oxadiazole derivatives, one compound showed promising results with an IC50 value of 1.61 µg/mL against A549 lung adenocarcinoma cells. This suggests that structural features such as the thiazole ring and specific substitutions significantly contribute to their cytotoxic effects .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis indicated that the presence of a methyl group at position 4 of the phenyl ring increases activity. Additionally, replacing certain functional groups with electron-donating groups can enhance the overall efficacy against cancer cell lines .

Data Table: Summary of Biological Activities

Compound NameTarget Cell LineIC50 (µg/mL)Mechanism of Action
Compound AA5491.61Bcl-2 Inhibition
Compound BJurkat< 1.0ROS Generation
N-(5...)Various< 1.0Apoptosis Induction

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been synthesized and tested against various cancer cell lines. In one study, derivatives similar to N-((5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide showed promising results with IC50 values indicating effective cytotoxicity against human cancer cell lines .

CompoundCell Line TestedIC50 Value (µM)Reference
Compound AA549 (Lung)23.30 ± 0.35
Compound BU251 (Glioblastoma)10–30
Compound CWM793 (Melanoma)>1000

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Studies on oxadiazole derivatives have demonstrated their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . The multitarget-directed ligand approach has shown that similar compounds can effectively inhibit AChE and butyrylcholinesterase (BChE), thereby offering neuroprotective benefits.

Antimicrobial Properties

The compound may also possess antimicrobial properties. Research on thiazole and oxadiazole derivatives indicates that these compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure–activity relationship (SAR) studies reveal that the presence of electron-withdrawing groups enhances antibacterial efficacy.

Case Study 1: Anticancer Efficacy

In a recent study, a series of oxadiazole-based compounds were synthesized and tested for anticancer activity. Among them, the compound structurally related to this compound demonstrated significant inhibition of tumor growth in vitro and in vivo models .

Case Study 2: Neuroprotective Activity

Another investigation focused on the neuroprotective properties of oxadiazole derivatives. The study indicated that compounds with similar structural motifs effectively reduced neuronal cell death in models of oxidative stress . The findings suggest that these compounds could be further developed as therapeutic agents for neurodegenerative diseases.

Properties

IUPAC Name

N-[[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF2N4O3S/c1-10-5-6-11(7-12(10)20)24-15(27)9-30-19-26-25-16(29-19)8-23-18(28)17-13(21)3-2-4-14(17)22/h2-7H,8-9H2,1H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOFPSSTNZAGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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